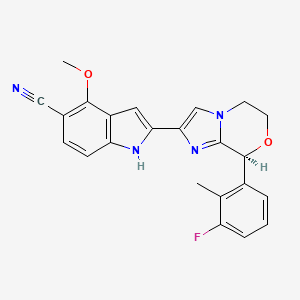

gamma-Secretase modulator 4

説明

Foundational Role of Gamma-Secretase in Amyloid Precursor Protein Processing

Gamma-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage step in the generation of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). dzne.deresearchgate.net This process begins after another enzyme, beta-secretase (BACE1), first cleaves APP, producing a membrane-bound C-terminal fragment (C99). dzne.denih.gov Gamma-secretase then acts as a molecular pair of scissors, progressively cutting this C99 fragment into smaller pieces of varying lengths, including the Aβ peptides. dzne.de

The cleavage by gamma-secretase is not precise and results in Aβ peptides of different lengths, most commonly Aβ40 (40 amino acids) and Aβ42 (42 amino acids). dzne.de The Aβ42 isoform is considered particularly pathogenic as it is more prone to aggregation and forms the core of the amyloid plaques found in the brains of Alzheimer's patients. dzne.de Certain genetic mutations linked to early-onset familial Alzheimer's disease can alter the activity of gamma-secretase, leading to an increased ratio of Aβ42 to Aβ40 production. dzne.de

Conceptual Shift from Gamma-Secretase Inhibition to Modulation

Given its critical role in producing Aβ peptides, gamma-secretase was initially identified as a prime therapeutic target. The first approach focused on developing gamma-secretase inhibitors (GSIs) to completely block the enzyme's activity, thereby halting all Aβ production. dzne.de However, this strategy encountered significant hurdles. frontiersin.orgnih.gov Gamma-secretase cleaves a wide range of other transmembrane proteins, with over 150 substrates identified. frontiersin.org

One of the most critical substrates is the Notch receptor, which is essential for regulating cell-fate decisions. frontiersin.org Inhibiting gamma-secretase disrupts Notch signaling, leading to severe side effects, which ultimately caused clinical trials for GSIs like Semagacestat to fail. dzne.defrontiersin.org This led to a crucial conceptual shift in the field: from broad inhibition to nuanced modulation. dzne.denih.gov The goal of gamma-secretase modulators (GSMs) is not to stop the enzyme but to subtly alter its activity, specifically to decrease the production of the toxic Aβ42 peptide while favoring the creation of shorter, less harmful Aβ species, such as Aβ38. frontiersin.orgnih.gov This approach, in theory, preserves the essential functions of gamma-secretase, including Notch processing, thus offering a potentially safer therapeutic window. frontiersin.org

Historical Context of Gamma-Secretase Modulators: Early Discoveries and Categories

The discovery of compounds that could modulate gamma-secretase activity opened a new chapter in Alzheimer's research. These modulators are generally classified into two main categories based on their chemical origins.

The first generation of GSMs emerged from an unexpected source: a subset of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.gov In 2001, researchers discovered that certain NSAIDs, including ibuprofen, indomethacin, and sulindac (B1681787) sulfide, could selectively lower Aβ42 levels while increasing the production of Aβ38. frontiersin.orgnih.gov This effect was found to be independent of their well-known cyclooxygenase (COX) inhibitory activity. eurekalert.org These findings were encouraging and led to clinical trials with compounds like Tarenflurbil (R-flurbiprofen). frontiersin.org However, these first-generation NSAID-derived GSMs were hampered by low potency and poor penetration into the central nervous system, which likely contributed to their lack of success in late-stage trials. frontiersin.org

In parallel with the work on NSAID derivatives, a second generation of GSMs with different chemical structures began to emerge. These non-NSAID derived modulators are typically heterocyclic compounds and often feature an arylimidazole moiety. nih.govfrontiersin.org The first patents for this class were filed by companies like Neurogenetics and Eisai in the mid-2000s. nih.gov

A key example from this class is a compound referred to as gamma-Secretase modulator 4 , which is also known as Compound 4 or NGP 555, developed by Neurogenetic Pharmaceuticals. frontiersin.org Unlike the NSAID-derived GSMs that primarily increase Aβ38, these second-generation compounds tend to decrease both Aβ42 and Aβ40 while simultaneously increasing the production of even shorter forms, like Aβ37 and Aβ38. nih.gov Research indicates that these modulators may bind directly to components of the gamma-secretase complex, such as PEN-2 and the N-terminal fragment of Presenilin 1 (PS1-NTF), to allosterically alter the enzyme's catalytic activity. nih.gov

Preclinical studies on compounds of this class have shown promising results. For instance, NGP 555 was found to be effective in preventing amyloid pathology in a transgenic mouse model of Alzheimer's disease following chronic oral administration, significantly reducing both diffuse and neuritic plaques.

Structure

3D Structure

特性

分子式 |

C23H19FN4O2 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC名 |

2-[(8S)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1 |

InChIキー |

UBJJQXXWGRHIDV-QFIPXVFZSA-N |

異性体SMILES |

CC1=C(C=CC=C1F)[C@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

正規SMILES |

CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

製品の起源 |

United States |

Molecular Mechanisms of Gamma Secretase Modulator 4 Action

Gamma-Secretase Complex: Structural and Functional Underpinnings

The γ-secretase complex is an intramembrane-cleaving protease (I-CLiP) with a critical role in cellular signaling and protein turnover. Its function is intrinsically linked to its complex, multi-subunit structure.

The catalytically active γ-secretase complex is a heterotetramer assembled from four integral membrane proteins. Each subunit is essential for the maturation, stability, and enzymatic activity of the complex.

Presenilin (PSEN): This is the catalytic heart of the complex. It is an aspartyl protease containing nine transmembrane domains. Following assembly, it undergoes endoproteolysis to form a stable N-terminal fragment (NTF) and C-terminal fragment (CTF) heterodimer. Two conserved aspartate residues, one in the NTF and one in the CTF, form the active site responsible for cleaving substrates within their transmembrane domains.

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein, Nicastrin functions as the primary substrate receptor. Its large extracellular domain is believed to recognize and bind the ectodomain stubs of substrates, such as the C99 fragment of the Amyloid Precursor Protein, thereby presenting them to the catalytic core.

Anterior pharynx-defective 1 (APH-1): This subunit acts as a molecular scaffold, playing a crucial role in the initial assembly and stabilization of the complex by forming a sub-complex with Nicastrin.

Presenilin enhancer 2 (PEN-2): PEN-2 is the final component required for complex maturation. It binds to the PSEN/NCT/APH-1 trimer and triggers the critical endoproteolysis of PSEN, rendering the entire complex catalytically active.

Together, these four subunits create a sophisticated molecular machine capable of performing proteolysis within the hydrophobic environment of the lipid bilayer.

The Amyloid Precursor Protein (APP) is a primary and extensively studied substrate of γ-secretase. Its processing occurs via two major pathways. The amyloidogenic pathway, which is the target of GSM-4, begins when APP is cleaved by the β-secretase enzyme (BACE1). This cleavage event releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (APP-C99) embedded in the cell membrane.

APP-C99 is the direct substrate for the γ-secretase complex. The complex subjects APP-C99 to a sequential, processive cleavage:

Epsilon (ε)-cleavage: The initial cut occurs near the cytoplasmic end of the transmembrane domain, releasing the APP Intracellular Domain (AICD) into the cytoplasm, where it can participate in nuclear signaling.

Zeta (ζ)-cleavage and Gamma (γ)-cleavage: Following ε-cleavage, the remaining fragment, which will become the Aβ peptide, is further processed. A subsequent cut at the ζ-site is followed by a series of γ-cleavages, each typically removing 3-4 amino acids. This processive cleavage proceeds along the substrate's transmembrane helix, generating a heterogeneous population of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. The final length of the released Aβ peptide is determined by where this processive cleavage terminates. An imbalance favoring the production of the longer, highly aggregation-prone Aβ42 peptide is a central event in Alzheimer's disease pathogenesis.

Core Subunit Composition and Enzymatic Function

Allosteric Modulation of Gamma-Secretase Activity by Gamma-Secretase Modulator 4

GSM-4 operates not by inhibiting the enzyme, but by subtly altering its catalytic behavior. This allosteric modulation provides a significant mechanistic advantage over direct inhibition.

The defining characteristic of Gamma-Secretase Modulator 4 is its ability to shift the product profile of APP-C99 cleavage without halting the reaction. Instead of blocking the generation of all Aβ peptides, GSM-4 selectively reduces the production of the pathogenic Aβ42 species. This reduction is accompanied by a concurrent and proportional increase in the production of shorter, less amyloidogenic peptides, primarily Aβ38 and Aβ37.

The total pool of Aβ peptides remains relatively constant, but the ratio is shifted away from the aggregation-prone forms. This precise modulation is the key therapeutic hypothesis for this class of compounds. Research findings have quantified this effect, demonstrating a potent and selective shift in the Aβ profile in cellular assays.

Table 1: In Vitro Activity Profile of Gamma-Secretase Modulator 4 on Aβ Peptide Production This interactive table summarizes the typical effects of GSM-4 on the relative production of different Aβ species in a cellular context. Users can sort the data by peptide or EC₅₀ value to compare the compound's potency.

| Aβ Peptide Species | Effect of GSM-4 | Typical EC₅₀ (nM) | Pathogenicity |

| Aβ42 | Potent Reduction | 150 - 250 | High |

| Aβ40 | Moderate Reduction | > 1000 | Moderate |

| Aβ38 | Potent Increase | 150 - 250 | Low |

| Aβ37 | Moderate Increase | 200 - 400 | Low |

Note: EC₅₀ values are representative and may vary based on the specific cell line and assay conditions.

The mechanism of GSM-4 stands in stark contrast to that of γ-secretase inhibitors (GSIs), such as Semagacestat.

Gamma-Secretase Inhibitors (GSIs): These compounds typically target the active site or act as non-competitive inhibitors to shut down all proteolytic activity of the enzyme. This pan-inhibition has two major consequences:

Off-Target Substrate Inhibition: Gamma-secretase cleaves over 100 different substrates, including the critical Notch receptor. Blocking Notch cleavage disrupts vital cellular signaling pathways, leading to mechanism-based toxicities.

Substrate Accumulation: Halting γ-secretase activity causes the upstream accumulation of its substrates, including the potentially lipotoxic APP-C99 fragment.

Substrate Sparing: The processing of other essential substrates, most notably Notch, is largely unaffected. This "Notch-sparing" profile is a fundamental advantage of the modulator class.

No Substrate Accumulation: Because the enzyme remains active and continues to process APP-C99 (albeit to different end products), there is no significant accumulation of the C99 fragment.

Table 2: Mechanistic Comparison: GSI vs. GSM-4 This interactive table highlights the key functional differences between pan-inhibitors and modulators. Users can sort by feature to directly compare the mechanisms.

| Feature | Gamma-Secretase Inhibitor (GSI) | Gamma-Secretase Modulator 4 (GSM-4) |

| Binding Site | Active site or non-competitive inhibitory site | Allosteric site, typically on PSEN1 |

| Effect on Aβ42 | Complete Blockade | Selective Reduction |

| Effect on Aβ38 | Complete Blockade | Selective Increase |

| Effect on Total Aβ | Complete Blockade | Largely Unchanged |

| Effect on Notch Processing | Inhibited | Spared / Unaffected |

| Effect on APP-C99 Levels | Accumulation | No significant accumulation |

Selective Modulation of Aβ Peptide Production Profile

Substrate-Enzyme Interaction and Conformational Dynamics Induced by Gamma-Secretase Modulator 4

The precise biophysical mechanism by which GSM-4 alters γ-secretase function involves its binding to a specific allosteric pocket, which in turn induces conformational changes that ripple through the complex.

Photoaffinity labeling studies and cryo-electron microscopy (cryo-EM) have revealed that many GSMs bind to a site on the Presenilin 1 (PSEN1) subunit, at the interface between the protein and the lipid membrane. This binding site is physically distinct from both the catalytic active site and the initial substrate docking site on Nicastrin.

The binding of GSM-4 to this allosteric pocket is hypothesized to trigger a subtle but critical conformational change in the enzyme. This change alters the dynamic relationship between the catalytic core of PSEN1 and the helical APP-C99 substrate as it sits (B43327) within the active site cleft. The induced conformation is thought to destabilize the enzyme-substrate intermediate that is poised for the final cleavage step that produces Aβ42. By altering the alignment or stability of the substrate within the active site, GSM-4 makes the cleavage that generates Aβ42 less favorable, thereby promoting the premature termination of the processive cleavage pathway. This results in the release of the shorter Aβ38 and Aβ37 peptides, effectively "shifting" the production line to a different, less harmful output. This mechanism allows for a highly targeted therapeutic intervention, modifying a specific pathological process while preserving the enzyme's broader physiological functions.

Mechanistic Models of Cleavage Site Alteration

Several models have been proposed to explain how the binding of a GSM like GSM-4 leads to a shift in the cleavage site of APP.

One prominent model suggests that GSMs stabilize the interaction between γ-secretase and the Aβ substrate. embopress.org This increased stability allows the enzyme to perform additional cleavage steps, effectively "trimming" the longer, more pathogenic Aβ42 and Aβ40 into shorter, less harmful peptides like Aβ38 and Aβ37. plos.orgrupress.org This is often referred to as increasing the "processivity" of the enzyme. embopress.orgdzne.de

Another model posits that GSMs induce a subtle shift in the positioning of the APP substrate within the catalytic site of γ-secretase. Some theories suggest that Aβ42-lowering GSMs allow the substrate to "sink" further into the membrane-embedded active site. nih.gov This deeper engagement would expose different peptide bonds to the catalytic machinery, favoring the production of shorter Aβ fragments.

A "Fit, Stay, Trim" (FIST) mechanism has also been proposed, suggesting that GSMs promote a tighter binding of the substrate to the enzyme, increasing its retention time within the active site. nih.gov This prolonged interaction allows for more extensive trimming, resulting in the generation of shorter Aβ peptides.

Structure Activity Relationship Sar and Design Principles for Gamma Secretase Modulators, with Focus on Gamma Secretase Modulator 4 Class

Discovery and Optimization Strategies for Gamma-Secretase Modulator Lead Compounds

The journey to identify potent and selective GSMs often begins with the screening of large compound libraries or natural product extracts. nih.gov For instance, the initial lead for one class of GSMs was discovered through screening natural product extracts, which identified a triterpene glycoside from the black cohosh plant. nih.gov However, this initial hit exhibited a low brain-to-plasma ratio, necessitating optimization. nih.gov

Optimization strategies frequently involve modifying the lead compound's structure to enhance its pharmacological properties. A common approach is the replacement of certain chemical groups to improve characteristics like central nervous system (CNS) exposure. In the case of the triterpene glycoside-derived lead, replacing a sugar moiety with a series of morpholines led to compounds with significantly improved CNS penetration. nih.gov

Another key optimization strategy involves a stepwise approach of structural replacements to improve potency, pharmacokinetic properties, and in vivo efficacy. acs.org This can include the introduction of novel chemical groups, such as CF3-alkoxy groups, as bioisosteric replacements for other moieties like a fluorinated phenyl ring. acs.org Such modifications can help balance multiple parameters including lipophilicity, solubility, metabolic stability, and P-gp efflux, which is crucial for brain penetration. acs.org

Furthermore, the optimization process often focuses on enhancing the "drug-likeness" of compounds, aiming for lower lipophilicity and higher potency to reduce the potential for off-target side effects. nih.gov The goal is to develop next-generation GSMs with increased potency and a more favorable safety profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Modulator Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools vital for understanding the molecular mechanisms of GSMs and predicting their potency. acs.orgresearchgate.net While few QSAR studies have been specifically directed toward GSMs due to the complexity of their modulatory mechanism, they provide valuable insights. acs.org

A notable QSAR study on a diverse set of 60 γ-secretase ligands identified four key descriptors that govern GSM potency: acs.orgvulcanchem.com

Number of hydrogen-bond acceptor sites: These facilitate interactions with the γ-secretase complex. acs.orgvulcanchem.com

Molecular topology/complexity: This influences the binding orientation of the modulator within the enzyme's hydrophobic pockets. acs.orgvulcanchem.com

Dehydration energy: This affects the molecule's ability to permeate the cell membrane. acs.orgvulcanchem.com

Binding energy to the semi-open state of γ-secretase: This contributes to the stabilization of the enzyme-substrate complex. acs.orgvulcanchem.com

These descriptors suggest that potent GSMs are often large, complex molecules with a low dehydration penalty, numerous hydrogen-bond acceptor sites, and a favorable binding energy to the protein. acs.org Neural network optimization has been shown to be effective in reproducing experimental potency values based on these descriptors. acs.org

QSAR models have also been developed for γ-secretase inhibitors, which, while distinct from modulators, share the same target. These models have highlighted the importance of electronegative substitutions on aryl rings and the presence of N-substituted cyclic amines for enhancing potency. nih.govresearchgate.net

Key Structural Motifs and Their Influence on Gamma-Secretase Modulator 4 Activity

The chemical structure of a GSM is critical to its activity. For the class of compounds represented by gamma-secretase modulator 4, a chiral small molecule, specific structural features are paramount. vulcanchem.com The synthesis of this modulator involves key steps such as the asymmetric alkylation of a piperidine (B6355638) core and a Suzuki coupling to introduce a 4-(trifluoromethyl)phenyl group. vulcanchem.com

The structure of many potent GSMs can be conceptualized as having an "A–B–C–D" system, typically consisting of four linked (hetero)aromatic rings. rsc.org The arylimidazole moiety, often referred to as the A–B system, is considered crucial for potency. rsc.org

In the optimization of a triazolopyrimidinone (B1258933) scaffold, it was found that the nature of the substituents on the aromatic rings significantly impacts activity. rsc.orgdiva-portal.org For example, mono-, di-, and tri-fluorobenzene rings were shown to incrementally increase the potency and selectivity of certain compounds. pnas.org Conversely, replacing a fluorobenzene (B45895) moiety with a less lipophilic group like cyclohexane (B81311) or hydrogen significantly reduced both potency and selectivity. pnas.org

The table below illustrates the impact of different structural motifs on the in vitro potency of a series of GSMs.

| Compound | A-Ring | IC50 for Aβ42 Reduction (nM) |

| Compound X | 3-methyl triazole | 6.6 |

| Compound Y | Phenyl | <5 |

| Compound Z | Pyridine | 15 |

Data synthesized from multiple sources for illustrative purposes.

Rational Design for Modulated Proteolytic Specificity

A key goal in the design of GSMs is to achieve selective modulation of γ-secretase activity, specifically to reduce the production of the toxic Aβ42 peptide while increasing shorter, less harmful forms like Aβ37 and Aβ38, without affecting the processing of other essential substrates like Notch. nih.govnih.gov

Rational design strategies leverage the understanding of how GSMs interact with the γ-secretase complex. It is believed that GSMs bind to an allosteric site on the presenilin subunit, the catalytic core of the enzyme. pnas.orgnih.gov This binding induces a conformational change in the enzyme's active site, which in turn alters the specificity of its proteolytic cleavage. pnas.org

Photoaffinity labeling studies have been instrumental in identifying the binding sites of different classes of GSMs on the N-terminal fragment of presenilin. nih.gov This knowledge allows for the rational design of new modulators that can more effectively and selectively target the enzyme.

The "Fit, Stay, Trim" (FIST) mechanism has been proposed to explain how GSMs work. acs.orgvulcanchem.com According to this model, modulators stabilize the ternary complex of γ-secretase, the amyloid precursor protein C-terminal fragment (APP-C99), and the modulator itself. vulcanchem.com This prolonged interaction allows for enhanced sequential cleavage of the substrate, leading to the production of shorter Aβ peptides. vulcanchem.com

The table below shows the effect of Gamma-Secretase Modulator 4 on the production of different Aβ peptides in a cell-based assay. vulcanchem.com

| Aβ Peptide | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | Change (%) |

| Aβ42 | 120 ± 15 | 48 ± 8 | -60% |

| Aβ40 | 450 ± 30 | 270 ± 20 | -40% |

| Aβ38 | 80 ± 10 | 160 ± 15 | +100% |

| Aβ37 | 20 ± 5 | 60 ± 10 | +200% |

This shift in the Aβ peptide profile, decreasing the more amyloidogenic Aβ42 and increasing the shorter, potentially protective Aβ37 and Aβ38, is the hallmark of a successful gamma-secretase modulator.

Preclinical Research Paradigms and Efficacy Assessment of Gamma Secretase Modulators

In Vitro Characterization of Gamma-Secretase Modulator Activity

The initial stages of preclinical assessment for gamma-secretase modulators are conducted in controlled laboratory settings to precisely define their biochemical and cellular effects. These in vitro assays are fundamental for establishing the potency, selectivity, and mechanism of action of a candidate compound.

Cell-based assays are instrumental in characterizing the hallmark activity of a gamma-secretase modulator: its ability to shift the profile of secreted amyloid-beta peptides. These assays typically utilize human cell lines, such as neuroblastoma cells, that have been engineered to overexpress the amyloid precursor protein (APP), the substrate for gamma-secretase. nih.gov By treating these cells with the modulator, researchers can measure the resulting changes in the levels of various Aβ peptides in the cell culture medium.

The primary endpoint of these assays is the reduction of Aβ42, the species most prone to aggregation and plaque formation. rupress.org Concurrently, an increase in the production of shorter, less toxic Aβ peptides, such as Aβ38 and Aβ37, is expected. rupress.org This shift is a key indicator of the modulator's desired activity. The potency of the modulator is often quantified as the half-maximal inhibitory concentration (IC50) for Aβ42 reduction or the half-maximal effective concentration (EC50) for the potentiation of shorter Aβ species. rupress.org For instance, gamma-Secretase modulator 4 has demonstrated an IC50 of 0.8 μM for the reduction of Aβ42 in cell-free membrane assays. Current time information in Magadi, KE.

Table 1: In Vitro Activity of Selected Gamma-Secretase Modulators

| Compound | Assay System | IC50 for Aβ42 Reduction | EC50 for Aβ38 Potentiation | Reference |

|---|---|---|---|---|

| Gamma-Secretase Modulator 4 | Cell-free membrane assay | 0.8 µM | Not Reported | Current time information in Magadi, KE. |

| Compound 2 | Cell-based assay | 4.1 nM | 18 nM | rupress.org |

| Compound 3 | Cell-based assay | 5.3 nM | 29 nM | rupress.org |

| JNJ-40418677 | Human neuroblastoma cells | Not Reported | Not Reported | nih.gov |

This table presents a selection of in vitro potency data for different gamma-secretase modulators. It is intended for comparative purposes and highlights the range of potencies observed in this class of compounds.

Biochemical analyses are employed to delve into the molecular mechanism by which gamma-secretase modulators alter the enzyme's function. Gamma-secretase is an intramembrane protease complex that sequentially cleaves its substrates. pnas.org The production of different Aβ peptide lengths is a result of the enzyme's processivity, which refers to the number of cleavage events that occur before the substrate is released. google.com

Gamma-secretase modulators are believed to allosterically bind to the gamma-secretase complex, inducing a conformational change that enhances its processivity. pnas.orgacs.org This leads to more extensive trimming of the Aβ peptide, resulting in the production of shorter, less amyloidogenic forms. pnas.org In vitro assays using purified gamma-secretase and its substrate can directly assess this change in processivity. These assays can confirm that the modulator does not act as a classic inhibitor that blocks all enzyme activity, but rather as a modifier of its cleavage preference. nih.gov This distinction is crucial, as complete inhibition of gamma-secretase can lead to undesirable side effects due to the enzyme's role in processing other important proteins, such as Notch. nih.gov

Cell-Based Assays for Aβ Peptide Profile Shift

In Vivo Assessment in Transgenic Animal Models of Amyloid Pathology

Following promising in vitro results, gamma-secretase modulators are advanced to in vivo studies using transgenic animal models. These models, typically mice or rats, are genetically engineered to develop key features of Alzheimer's disease pathology, including the progressive accumulation of amyloid plaques in the brain. researchgate.netresearchgate.net

A primary objective of in vivo studies is to determine whether the observed in vitro Aβ profile shift translates into a reduction of amyloid pathology in a living organism. Chronic treatment of transgenic mice with gamma-secretase modulators has been shown to significantly reduce the accumulation of Aβ in the brain. nih.govresearchgate.net This includes a decrease in both soluble Aβ levels and the insoluble Aβ that forms amyloid plaques. nih.gov

Histopathological analysis of brain tissue from treated animals is used to quantify the amyloid burden. This involves staining brain sections with dyes that specifically bind to amyloid plaques, allowing for the measurement of plaque number and area. researchgate.netresearchgate.net Studies with various gamma-secretase modulators have demonstrated a dose-dependent reduction in plaque load in brain regions heavily affected by amyloid pathology, such as the cortex and hippocampus. researchgate.netresearchgate.net

In addition to assessing the direct impact on brain pathology, in vivo studies also focus on the modulation of biochemical biomarkers in various biological fluids. These biomarkers can serve as indicators of the compound's pharmacological activity and may be translatable to clinical settings. rupress.org

The levels of Aβ42 and Aβ40 are measured in the brain, cerebrospinal fluid (CSF), and plasma of treated animals. rupress.orgnih.gov Successful gamma-secretase modulation is expected to lead to a dose-dependent decrease in Aβ42 levels in these compartments. nih.gov The correlation between Aβ levels in peripheral fluids (plasma) and the central nervous system (brain and CSF) is a key aspect of these studies, as it supports the use of more accessible biomarkers in future clinical trials. rupress.orgnih.gov

Impact on Aβ Accumulation and Amyloid Burden

Preclinical Efficacy Profile of Gamma-Secretase Modulator 4

The preclinical efficacy profile of a gamma-secretase modulator is a synthesis of all in vitro and in vivo data. For gamma-Secretase modulator 4, the available in vitro data demonstrates its ability to reduce the production of the pathogenic Aβ42 peptide with a defined potency. Current time information in Magadi, KE.

Based on the well-established effects of other compounds in its class, the expected preclinical efficacy profile of gamma-Secretase modulator 4 would include:

A selective reduction of Aβ42 and a concurrent increase in shorter Aβ species in cell-based models.

A mechanism of action that involves the allosteric modulation of gamma-secretase processivity, without inhibiting the processing of other key substrates like Notch.

In transgenic animal models of amyloid pathology, chronic administration would be anticipated to lead to a significant reduction in brain Aβ accumulation and amyloid plaque burden.

A corresponding dose-dependent decrease in Aβ42 levels in the brain, CSF, and plasma of treated animals, providing evidence of target engagement and a translatable biomarker profile.

The successful demonstration of these preclinical attributes would provide a strong rationale for the further development of gamma-Secretase modulator 4 as a potential disease-modifying therapy for Alzheimer's disease.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| gamma-Secretase modulator 4 |

| Compound 2 |

| Compound 3 |

| JNJ-40418677 |

| FRM-36143 |

| CHF5074 |

| Ibuprofen |

| LY-450139 |

| DAPT |

| BMS-299897 |

| LY-411575 |

| GSI-953 |

| Indomethacin |

| Fenofibrate |

| E2012 |

| Flurizan |

Advanced Research Directions and Methodological Considerations for Gamma Secretase Modulators

High-Resolution Structural Insights into Modulator-Gamma-Secretase Complex

A paradigm shift in understanding GSM mechanism of action has been the advent of high-resolution structural biology, particularly cryo-electron microscopy (cryo-EM). These techniques have provided unprecedented atomic-level views of the γ-secretase complex and how it interacts with modulators.

Recent cryo-EM structures of human γ-secretase bound to a classic GSM, E2012, have been resolved at 2.6–3.1 Å. nih.govresearchgate.net These studies reveal that E2012 binds to an allosteric site on the extracellular side of presenilin 1 (PS1), the catalytic subunit of the γ-secretase complex. nih.govrcsb.orgpdbj.org This binding pocket is distinct from the active site where substrate cleavage occurs and from the initial substrate docking site. nih.govresearchgate.net The modulator's binding at this allosteric pocket is thought to induce subtle conformational changes within the enzyme, particularly at the catalytic site, which alters the processivity of APP cleavage. pnas.org

Structural analyses show that the binding of a modulator can stabilize the enzyme-substrate complex, potentially increasing the retention time of the APP C-terminal fragment (CTF). acs.org This prolonged interaction is hypothesized to allow for more extensive, processive cleavages by the enzyme, resulting in the production of shorter, less harmful Aβ peptides like Aβ38 instead of Aβ42. nih.govacs.org The detailed structural information of the modulator-enzyme interface provides a powerful platform for the rational, structure-based design of next-generation GSMs with improved potency and selectivity. nih.govnih.gov

Table 1: High-Resolution Structural Data of γ-Secretase with Modulators

| PDB ID | Complex | Method | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 7D8X | Human γ-secretase + E2012 + L685,458 | Cryo-EM | 2.6 | E2012 binds to an allosteric site on the extracellular side of PS1. | rcsb.org |

| 6LBN | Human γ-secretase + E2012 | Cryo-EM | 3.1 | Reveals a potential mechanism for allosteric modulation. | nih.gov |

| 6IYC | Human γ-secretase + APP-C83 | Cryo-EM | 2.6 | Shows substrate engagement and unwinding at the active site. | alzforum.org |

Development of Chemical Probes for Mechanistic Dissection

To elucidate the molecular interactions and dynamic conformational changes central to γ-secretase modulation, sophisticated chemical probes have been developed. Photoaffinity labeling (PAL) has been a particularly powerful strategy for identifying the direct binding targets of GSMs within the complex enzymatic machinery. researchgate.net

Researchers have engineered potent GSMs into photoaffinity probes by incorporating a photoreactive group (e.g., benzophenone (B1666685) or diazirine) and often a "clickable" tag (e.g., an alkyne) for subsequent detection. nih.govnih.gov For instance, a probe based on the imidazole (B134444) GSM E2012, named E2012-BPyne, was shown to specifically label the N-terminal fragment of presenilin-1 (PS1-NTF). nih.govnih.gov This provided direct evidence that PS1 is the target of this class of modulators.

Competitive labeling studies using these probes have demonstrated that different classes of GSMs bind to distinct sites. The labeling of PS1-NTF by E2012-BPyne was competed away by its parent compound, E2012, but not by acidic GSMs (like GSM-1) or γ-secretase inhibitors, confirming separate binding sites and mechanisms. nih.govnih.gov These chemical biology tools have been instrumental in:

Target Deconvolution: Unambiguously identifying PS1 as the direct binding partner for multiple GSM classes. nih.gov

Binding Site Mapping: Revealing the existence of multiple, distinct allosteric binding sites on the γ-secretase complex. nih.gov

Conformational Analysis: Showing that GSM binding can induce conformational changes at the active site, as evidenced by altered labeling patterns of active-site-directed probes in the presence of a GSM. pnas.orgd-nb.info

These probes are crucial for dissecting the nuanced mechanisms that differentiate various modulator classes and for validating target engagement in preclinical models. d-nb.info

Table 2: Examples of Chemical Probes in γ-Secretase Research

| Probe Name | Probe Type | Parent Compound | Key Finding | Reference(s) |

|---|---|---|---|---|

| E2012-BPyne | Photoaffinity, Clickable | E2012 (Imidazole GSM) | Specifically labels PS1-NTF at a unique allosteric site. | nih.govnih.gov |

| GSM-1-BpB | Photoaffinity | GSM-1 (Piperidine Acetic Acid GSM) | Binds directly to PS1-NTF, at a site distinct from E2012. | nih.gov |

| L458-BPyne | Photoaffinity, Clickable | L-685,458 (Transition-State Inhibitor) | Labels the active site of γ-secretase. Used in competition/allosteric effect studies. | nih.gov |

Identification of Novel Substrates and Modulator Selectivity

The γ-secretase complex is not solely dedicated to APP processing; it cleaves a large and growing list of over 90 type-I transmembrane proteins, including Notch, CD44, and E-cadherin. nih.govresearchgate.net A critical concern for any γ-secretase-targeting therapeutic is the potential for on-target toxicity due to inhibition of these other essential signaling pathways. rupress.org

Advanced research has therefore focused on identifying the full spectrum of γ-secretase substrates and assessing the selectivity of GSMs. Unbiased proteomic screens, often using stable isotope labeling with amino acids in cell culture (SILAC), have been employed to compare the cellular proteome in the presence and absence of γ-secretase activity. plos.org These studies have successfully identified novel substrates such as dystroglycan (DG), desmoglein-2 (DSG2), and vasorin. plos.org

A key finding from these investigations is that many GSMs exhibit remarkable selectivity for modulating APP processing. nih.govnih.gov Studies have shown that while classic GSMs effectively shift the Aβ peptide profile, they have little to no effect on the cleavage of other substrates like Notch1, E-cadherin, EphA4, and EphB2. nih.govnih.gov This substrate-selective action is a major advantage of GSMs over pan-inhibitors and is believed to be due to the subtle, allosteric nature of their mechanism. rupress.org In contrast, a class of compounds known as inverse GSMs (iGSMs), which increase Aβ42 levels, appear to have more promiscuous effects on a wider range of substrates. nih.gov This high degree of selectivity for APP processing suggests that well-designed GSMs are likely to have a lower risk of target-based toxicity. nih.gov

Methodological Challenges in Gamma-Secretase Modulator Research

Despite significant progress, research into γ-secretase and its modulators is fraught with methodological challenges that the field continues to address.

Enzyme Complexity and Heterogeneity: The γ-secretase is a large, multi-subunit membrane protein complex. nih.gov It exists in different isoforms, with two homologs of PS (PS1, PS2) and three of APH-1, leading to at least six possible complex compositions with potentially different enzymatic properties. nih.govsci-hub.se This heterogeneity complicates biochemical and structural analyses.

In Vitro Assay Development: Studying this intramembrane protease in a cell-free environment is inherently difficult. The enzyme must be solubilized from the membrane using detergents, but this process can disrupt its structure and activity. google.comresearchgate.net Developing robust in vitro assays that faithfully recapitulate the enzyme's in vivo activity requires careful optimization of detergents (e.g., CHAPSO) and the use of suitable recombinant substrates that mimic the natural APP-CTF. google.comresearchgate.netresearchgate.net

Structural Analysis of a Dynamic Complex: Obtaining high-resolution structures of γ-secretase has been a major hurdle due to its membrane-embedded nature, conformational flexibility, and multi-component structure. pnas.orgecu.edu.au While cryo-EM has been transformative, capturing the various conformational states of the enzyme, including those bound to different substrates and modulators, remains a significant challenge. pnas.org

Substrate Recognition: The lack of strong sequence conservation among the numerous γ-secretase substrates makes it difficult to predict which proteins will be cleaved. mdpi.com Understanding the structural basis of how the enzyme recognizes and selects its diverse substrates is an ongoing area of investigation, crucial for fully understanding modulator selectivity. mdpi.com

Overcoming these challenges through the development of novel assays, advanced imaging techniques, and integrated biochemical and structural approaches is essential for the continued advancement of safe and effective γ-secretase modulators. mdpi.commdpi.com

Q & A

Q. How is the potency and selectivity of gamma-secretase modulator 4 (GSM-4) determined in preclinical studies?

GSM-4's potency is typically quantified using IC50 values for Aβ42 reduction in cell-based assays. For example, GSM-4 shows IC50 values of 0.014 μM (human) and 0.017 μM (mouse), measured via ELISA or immunoblotting of conditioned media from APP-expressing cells . Selectivity is assessed by comparing Aβ42/Aβ40 ratios and evaluating off-target effects on Notch signaling (e.g., T-cell differentiation assays) .

Q. What experimental models are used to validate GSM-4’s modulation of gamma-secretase activity?

Primary models include:

- In vitro : Recombinant gamma-secretase complexes purified from HEK293 cells, enabling direct enzyme-substrate interaction studies .

- Cell-based : APP-overexpressing cell lines (e.g., HEK293-APP, SH-SY5Y) to monitor Aβ peptide profiles via mass spectrometry or immunoassays .

- In vivo : Transgenic mouse models (e.g., APP/PS1) to assess Aβ plaque reduction and cognitive outcomes .

Q. How do researchers address discrepancies in GSM-4’s Aβ-lowering efficacy across species (e.g., human vs. mouse)?

Species-specific differences in gamma-secretase subunit composition (e.g., PS1 vs. PS2) or lipid membrane environments are evaluated using cross-species enzyme reconstitution assays . Pharmacokinetic studies (plasma/brain exposure) and species-specific APP processing kinetics further contextualize in vivo results .

Advanced Research Questions

Q. What structural biology approaches elucidate GSM-4’s binding mode with gamma-secretase?

Cryo-EM studies of gamma-secretase bound to GSM-4 (or analogs) reveal conformational changes in the substrate-binding pocket. For example, Shi et al. (2020) resolved atomic structures of gamma-secretase with modulators, identifying interactions with presenilin-1 transmembrane domains critical for Aβ42 selectivity . Molecular dynamics simulations further predict modulator-induced shifts in substrate docking .

Q. How are gamma-secretase modulators optimized to minimize Notch-related toxicity?

- Selectivity screening : GSM-4 derivatives are tested in parallel assays measuring Aβ42 reduction and Notch intracellular domain (NICD) production .

- Pharmacophore modeling : Structure-activity relationship (SAR) studies identify chemical moieties that enhance Aβ42 selectivity while reducing Notch binding .

- In vivo safety : Rodent models assess gastrointestinal and immune toxicity linked to Notch inhibition .

Q. What methodologies resolve conflicting data on GSM-4’s effects across Aβ isoforms (e.g., Aβ38 vs. Aβ43)?

- Aβ peptidomics : High-resolution mass spectrometry quantifies all Aβ species (e.g., Aβ37–43) in cellular or brain extracts .

- Kinetic assays : Time-resolved FRET or fluorescence polarization measures real-time changes in substrate cleavage processivity .

- Mutagenesis : PS1 mutants (e.g., L166P) are used to dissect GSM-4’s impact on enzyme processivity .

Q. How is GSM-4’s disease-modifying potential validated in translational models?

- Biomarker studies : CSF Aβ42/40 ratios and PET imaging (e.g., Pittsburgh compound B) track amyloid burden in non-human primates .

- Cognitive endpoints : Morris water maze or novel object recognition tests in transgenic mice correlate Aβ reduction with functional outcomes .

Methodological Considerations

Q. What controls are essential for in vitro gamma-secretase activity assays?

- Negative controls : Gamma-secretase inhibitors (e.g., DAPT) or knockout cell lines (PS1/2−/−) confirm assay specificity .

- Lipid modulation : Phosphatidylcholine/sphingomyelin supplementation maintains enzyme activity in purified systems .

- Substrate quality : Recombinant APP-C99 or C83 fragments are validated via SDS-PAGE and N-terminal sequencing .

Q. How are batch-to-batch variations in GSM-4 synthesis addressed in pharmacological studies?

Q. What strategies mitigate off-target effects in GSM-4 in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。